tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate
Description
tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is a carbamate derivative featuring a stereochemically defined cyclopropane ring (1R,2S configuration) linked to a 4-bromophenyl group and a tert-butyl carbamate moiety. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of LSD1 inhibitors (anti-cancer agents) and other bioactive molecules . Its synthesis involves coupling reactions using reagents like PyBOP and purification via TLC and NMR, ensuring high purity (>95%) .
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4-bromophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYDSIJHMSGNKM-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the 4-bromophenyl group: This step involves the substitution of a hydrogen atom on the cyclopropyl ring with a 4-bromophenyl group, often using bromination reactions.
Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions, where the cyclopropyl compound reacts with tert-butyl isocyanate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced techniques to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. Key examples include:
Mechanistic Insight : The bromine atom’s electron-withdrawing effect activates the aromatic ring for palladium-catalyzed cross-couplings, forming C–C or C–N bonds .
Deprotection of the tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield primary amines:
Reaction :
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (0°C to rt, 1–2 h).
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Applications : Generates reactive intermediates for peptide synthesis or further functionalization .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes acid- or transition-metal-catalyzed opening:
| Condition | Reagents | Products |
|---|---|---|
| HCl/MeOH | HCl (gas), methanol | 1,3-Diol derivatives |
| Rh₂(esp)₂ catalysis | Rh catalyst, DCE, 80°C | Propargyl carbamates |
Example :
Oxidation Reactions
The cyclopropane ring and aryl groups are susceptible to oxidation:
| Substrate Position | Oxidizing Agent | Product |
|---|---|---|
| Cyclopropane | KMnO₄, H₂O/acetone | Carboxylic acid derivatives |
| Aromatic ring | CrO₃, acetic acid | Quinones |
Note : Strong oxidizers like chromium trioxide require anhydrous conditions to avoid over-oxidation.
Functional Group Interconversion
The carbamate group participates in hydrolysis or transesterification:
Hydrolysis :
Research Findings and Trends
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Steric Effects : The cyclopropane ring’s rigidity influences stereochemical outcomes in coupling reactions, favoring trans products in Suzuki-Miyaura reactions .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states .
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Catalyst Optimization : Rhodium catalysts improve selectivity in propargyl carbamate synthesis compared to traditional Pd systems .
This compound’s versatility in cross-coupling, deprotection, and ring-opening reactions underscores its value in medicinal chemistry and materials science. Future research directions include enantioselective functionalization and green chemistry adaptations.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is being explored as a potential drug candidate due to its ability to interact with biological macromolecules. Preliminary studies suggest that it may influence enzyme activity or receptor binding, making it a candidate for further pharmacological exploration .
- Case Study : Research has indicated that compounds with similar structures can modulate specific molecular pathways relevant to therapeutic applications. For example, cyclopropyl derivatives have been shown to exhibit varying degrees of potency against specific receptors, which may be applicable in designing new drugs targeting those pathways .
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of new chemical entities with distinct properties .
- Synthesis Methodology :
Biological Studies
Studies on the interactions of this compound with various biological targets are crucial for understanding its pharmacological potential. The presence of the bromine atom may enhance hydrophobic interactions, affecting how the compound interacts with lipid membranes or protein structures .
Mechanism of Action
The mechanism of action of tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several carbamate derivatives, differing in substituents, stereochemistry, or ring systems. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Stereochemistry: The (1R,2S) configuration in the target compound distinguishes it from non-chiral analogues (e.g., 214973-83-8) and influences its binding affinity in biological systems.
Substituent Effects :
- The 4-bromophenyl group enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki with boronic acids).
- Halogenation : Derivatives with additional halogens (e.g., 3039842-23-1) exhibit altered lipophilicity and bioavailability.
- Hydroxyl or Trifluoromethyl Groups : Compounds like 167255-48-3 (hydroxymethyl) or EP 1 763 351 B9 (trifluoromethyl) show improved solubility or metabolic stability.
Biological Activity
tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl ring substituted with a 4-bromophenyl group and a tert-butyl carbamate moiety, which may influence its interactions with various biological targets.
- Molecular Formula : C14H18BrN O2
- Molecular Weight : 296.20 g/mol
- CAS Number : 1418287-95-2
The mechanism of action for this compound primarily involves its interaction with biological macromolecules, such as enzymes and receptors. The presence of the bromine atom is significant as it can enhance the compound's binding affinity and specificity through various interactions, including hydrophobic and ionic bonds.
Potential Interactions
- GABAA Receptor Antagonism : Similar compounds have been shown to act as antagonists at GABAA receptors, which are critical for inhibitory neurotransmission in the central nervous system. For example, related bicycloorthocarboxylate compounds have demonstrated potent GABAA receptor antagonism, suggesting that this compound may exhibit similar properties .
- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic pathways, although detailed studies are necessary to elucidate these interactions.
Biological Activity Studies
Research into the biological activity of this compound is ongoing. Preliminary studies indicate that this compound could interact with various biological targets, influencing enzyme activity or receptor binding.
Case Studies and Findings
- GABAA Receptor Studies : Research has indicated that structurally similar compounds can effectively inhibit GABAA receptor binding, leading to increased excitability in neuronal circuits. This suggests that this compound may have neuroactive properties worth exploring further .
- Enzyme Interaction Studies : In studies focused on enzyme inhibition, compounds with similar structural motifs have been shown to affect protein-ligand interactions significantly. The potential for this compound to modulate enzyme functions presents a promising area for future research .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Bromine Substitution | Biological Activity Potential |
|---|---|---|
| tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate | Fluorine | Moderate |
| tert-butyl ((1R,2S)-2-(4-chlorophenyl)cyclopropyl)carbamate | Chlorine | Moderate |
| tert-butyl ((1R,2S)-2-phenylcyclopropyl)carbamate | None | Low |
| This compound | Bromine | High (potentially neuroactive) |
Q & A
Q. What role does the 4-bromophenyl group play in structure-activity relationships (SAR)?
- Methodological Answer : The bromine atom enhances lipophilicity and π-π stacking with aromatic residues in enzyme binding pockets (e.g., serotonin receptors). Halogen bonding with backbone carbonyls further stabilizes inhibitor complexes. Comparative SAR studies with chloro/fluoro analogs reveal bromine’s optimal balance of steric bulk and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
